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Compound of Interest

Compound Name: Fmoc-D-Pen(Trt)-OH

Cat. No.: B613481 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-D-Pen(Trt)-OH is a protected amino acid derivative with the CAS number 201532-01-6.

It is a critical building block in solid-phase peptide synthesis (SPPS), particularly for creating

peptides with specific functionalities and enhanced stability.[1] This compound incorporates D-

penicillamine (Pen), a β,β-dimethyl cysteine analog, which introduces steric hindrance that can

rigidify disulfide bonds in the final peptide structure.[1] Its key features are the two protecting

groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the amine and the trityl (Trt) group on

the thiol side chain. This dual-protection strategy is central to its utility, allowing for orthogonal

deprotection and sequential peptide chain elongation.[1][2] Fmoc-D-Pen(Trt)-OH is particularly

valuable in the synthesis of bioactive peptides and pharmaceuticals, including δ-opioid receptor

selective ligands.[3]

Physicochemical Properties
The fundamental properties of Fmoc-D-Pen(Trt)-OH are summarized below. These

characteristics are essential for its handling, storage, and application in synthesis protocols.
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Property Value References

CAS Number 201532-01-6

Molecular Formula C₃₉H₃₅NO₄S

Molecular Weight 613.76 - 613.8 g/mol

Appearance White to off-white powder/solid

Melting Point ~84-93 °C

Density ~1.2 g/cm³

Solubility

Soluble in DMSO, Chloroform,

Dichloromethane, Ethyl

Acetate, Acetone. Sparingly

soluble in water.

Optical Rotation
[a]D20 = -32 ± 2º (c=1 in

MeOH)

Storage Temperature
0-8°C; -20°C (short-term);

-80°C (long-term)

Synthesis of Fmoc-D-Pen(Trt)-OH
The synthesis of Fmoc-D-Pen(Trt)-OH is a two-step process starting from D-penicillamine,

involving the sequential protection of the amino and thiol groups.

Amino Group Protection: D-penicillamine is reacted with Fmoc-Cl in the presence of a base

like sodium carbonate to yield Fmoc-D-Pen-OH.

Thiol Group Protection: The resulting compound is then treated with trityl chloride (Trt-Cl) in

a solvent such as dichloromethane (DCM) with a base like triethylamine to introduce the Trt

group, yielding the final product, Fmoc-D-Pen(Trt)-OH.
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Caption: Synthesis pathway of Fmoc-D-Pen(Trt)-OH.

Core Application: Solid-Phase Peptide Synthesis
(SPPS)
Fmoc-D-Pen(Trt)-OH is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS).

The success of this method relies on the principle of orthogonal protection, where different

protecting groups can be removed under distinct conditions.

Fmoc Group (Base-Labile): Protects the α-amino group. It is stable to acid but is removed by

a mild base, typically a solution of piperidine in DMF.

Trt Group (Acid-Labile): Protects the thiol side chain of the penicillamine residue. It is stable

to the basic conditions used for Fmoc removal but is cleaved by acids, such as trifluoroacetic

acid (TFA), during the final cleavage step.

This orthogonality ensures that the peptide backbone can be elongated sequentially without

premature deprotection of the side chain.
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Caption: General workflow of the Fmoc-SPPS cycle.

Detailed Experimental Protocols
The following protocols provide a general framework for the use of Fmoc-D-Pen(Trt)-OH in

manual or automated SPPS on a 0.1 mmol scale.

Materials and Reagents
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Reagent Purpose

Rink Amide or 2-Chlorotrityl Resin Solid support

Fmoc-D-Pen(Trt)-OH & other Fmoc-AAs Building blocks

N,N-Dimethylformamide (DMF) Primary solvent

Dichloromethane (DCM) Solvent for washing and swelling

20% (v/v) Piperidine in DMF Fmoc deprotection agent

HATU / HBTU Coupling (activating) reagent

N,N-Diisopropylethylamine (DIPEA) Base for coupling reaction

Cleavage Cocktail (e.g., Reagent K:

TFA/TIS/H₂O/EDT)
Final cleavage and Trt deprotection

Diethyl Ether (cold) Peptide precipitation

Resin Swelling
Transfer the appropriate amount of resin to a reaction vessel.

Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature.

Drain the DMF.

Fmoc Group Deprotection
The removal of the Fmoc group exposes the N-terminal amine for the next coupling step.

Add a solution of 20% piperidine in DMF to the resin.

Agitate the mixture for 3-5 minutes at room temperature.

Drain the deprotection solution.

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure

complete removal.
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Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

Fmoc-NH-Peptide-Resin

H₂N-Peptide-Resin

20% Piperidine / DMF
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Caption: Fmoc deprotection reaction scheme.

Coupling of Fmoc-D-Pen(Trt)-OH
Efficient incorporation requires pre-activation of the amino acid.

In a separate vial, dissolve Fmoc-D-Pen(Trt)-OH (e.g., 4 equivalents) and a coupling

reagent like HATU (e.g., 3.9 equivalents) in DMF.

Add a base such as DIPEA (e.g., 8 equivalents) to the activation solution and vortex for 1-2

minutes.

Add the activation solution to the deprotected peptide-resin.

Agitate the reaction mixture at room temperature for 1-2 hours.

After coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

(Optional) Perform a ninhydrin test to confirm complete coupling. If the test is positive

(indicating free amines), repeat the coupling step.

Cleavage and Final Deprotection
This final step cleaves the peptide from the resin and removes all acid-labile side-chain

protecting groups, including the Trt group.
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Wash the fully synthesized peptide-resin with DCM and dry it under a stream of nitrogen.

Prepare a fresh cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5%

Triisopropylsilane (TIS), and 2.5% water.

Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

Gently agitate the mixture at room temperature for 2-4 hours. The solution may turn yellow

due to the release of the trityl cation.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

The crude peptide can then be purified via reverse-phase HPLC.
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Caption: Workflow for peptide cleavage and deprotection.

Applications in Research and Drug Development
The unique structural features of Fmoc-D-Pen(Trt)-OH make it a valuable reagent in several

areas:

Drug Development: It is used to synthesize peptide-based therapeutic agents. The D-

configuration can enhance stability against enzymatic degradation, and the penicillamine

structure can confer specific receptor interactions.
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Cyclic Peptides: The penicillamine residue is used to create sterically hindered disulfide

bridges in cyclic peptides, which can improve stability, cell permeability, and resistance to

enzymatic breakdown.

Protein Engineering: The compound is used to synthesize specific peptide sequences that

can be incorporated into larger proteins to study structure-function relationships.

Analgesic Peptides: Research has shown that substituting cysteine with penicillamine in

certain conotoxins can dramatically increase their potency and selectivity as analgesics

acting through non-opioid mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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